molecular formula C12H12N2O B11773594 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile

4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile

Cat. No.: B11773594
M. Wt: 200.24 g/mol
InChI Key: MITGKUVDEUIDBZ-UHFFFAOYSA-N
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Description

4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C12H12N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile typically involves the reaction of p-tolylamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Oxo-1-(p-tolyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

    4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile: This compound has a similar structure but with a different position of the methyl group on the aromatic ring.

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but have different functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-methylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-7-10(6-13)12(15)8-14/h2-5,10H,7-8H2,1H3

InChI Key

MITGKUVDEUIDBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(C(=O)C2)C#N

Origin of Product

United States

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